

Application Notes and Protocols for Uracil-m7GpppAmpG Ammonium Salt

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Compound of Interest

Compound Name: *Uracil-m7GpppAmpG ammonium*

Cat. No.: *B14762651*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and utilization of **Uracil-m7GpppAmpG ammonium** salt, a trinucleotide cap analog critical for the in vitro synthesis of high-efficiency messenger RNA (mRNA).

Product Information and Storage

Uracil-m7GpppAmpG ammonium salt is a chemically synthesized cap analog designed to be incorporated at the 5' end of mRNA transcripts during in vitro transcription. This modification is essential for enhancing mRNA stability, promoting efficient translation, and reducing the innate immune response to synthetic mRNA. The ammonium salt form offers improved stability over the free acid form.

Storage Conditions:

Proper storage is crucial to maintain the integrity and functionality of **Uracil-m7GpppAmpG ammonium** salt.

Form	Storage Temperature	Shelf Life	Notes
Lyophilized Powder	-20°C	3 years	Store in a desiccated environment.
In Solution	-80°C	2 years	Aliquot to avoid repeated freeze-thaw cycles.

Handling and Reconstitution

General Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves and lab coat.
- Handle the lyophilized powder in a clean, dry environment to prevent contamination and moisture absorption.
- Work in an RNase-free environment to prevent degradation of RNA products.

Reconstitution Protocol:

- Equilibration: Allow the vial of lyophilized **Uracil-m7GpppAmpG ammonium** salt to equilibrate to room temperature before opening to prevent condensation.
- Solvent Selection: Reconstitute the powder in nuclease-free water or a suitable buffer (e.g., TE buffer).
- Concentration: Prepare a stock solution of a desired concentration, typically 10 mM to 100 mM. For example, to prepare a 20 mM stock solution, add the appropriate volume of nuclease-free water to the vial.
- Dissolution: Gently vortex or pipette the solution to ensure the powder is completely dissolved. Avoid vigorous shaking.
- Aliquoting and Storage: Aliquot the reconstituted solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Experimental Protocols

Co-transcriptional Capping of mRNA with Uracil-m7GpppAmpG

This protocol describes the use of **Uracil-m7GpppAmpG ammonium** salt in a standard in vitro transcription (IVT) reaction to produce 5'-capped mRNA.

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- Ribonucleotide solution mix (ATP, CTP, UTP, GTP)
- **Uracil-m7GpppAmpG ammonium** salt solution (e.g., 20 mM stock)
- Transcription buffer (10X)
- RNase inhibitor
- DNase I (RNase-free)
- Nuclease-free water

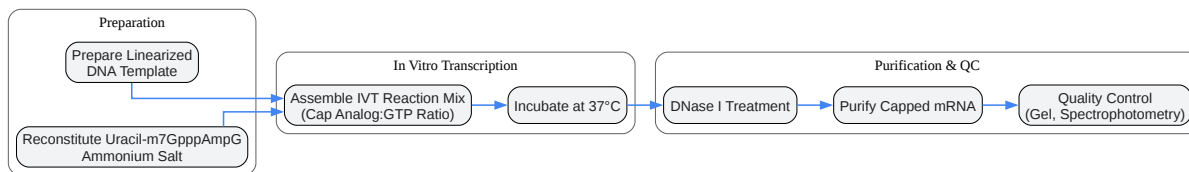
Protocol:

- **Reaction Setup:** Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. The final reaction volume is typically 20 μ L.

Component	Volume (μL) for 20 μL reaction	Final Concentration
Nuclease-free water	Up to 20 μL	-
10X Transcription Buffer	2 μL	1X
ATP, CTP, UTP (100 mM each)	2 μL	10 mM each
GTP (100 mM)	0.5 μL	2.5 mM
Uracil-m7GpppAmpG (20 mM)	5 μL	5 mM
Linearized DNA template (1 μg/μL)	1 μL	50 ng/μL
RNase Inhibitor (40 U/μL)	1 μL	2 U/μL
T7 RNA Polymerase	2 μL	-

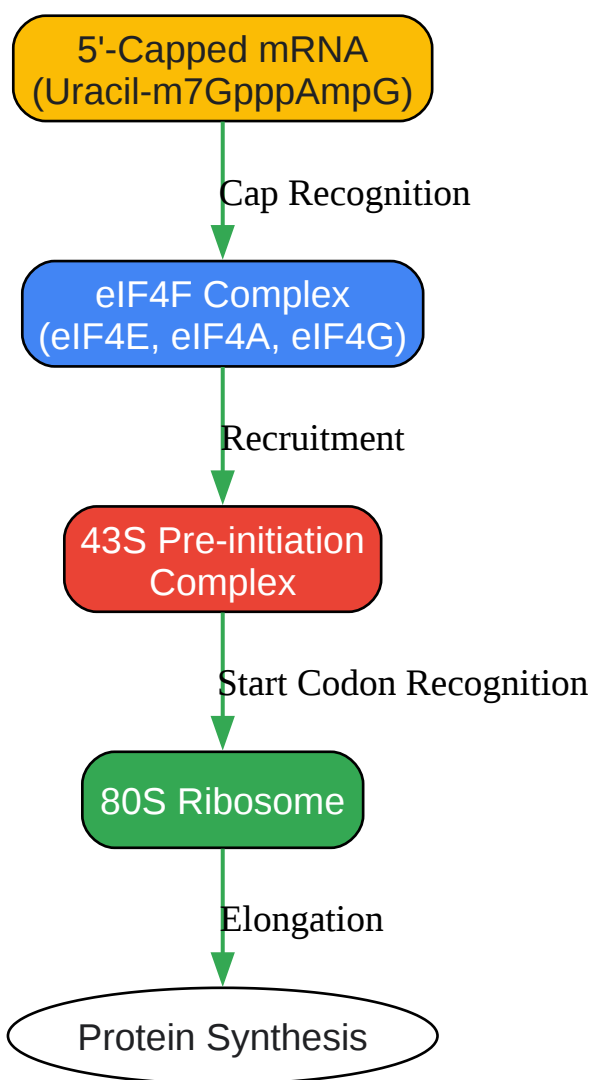
- Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.
- DNase Treatment: To remove the DNA template, add 1 μL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
- RNA Purification: Purify the capped mRNA using a suitable method, such as lithium chloride precipitation, spin column purification, or magnetic beads.
- Quality Control: Analyze the integrity and concentration of the purified mRNA using methods such as denaturing agarose gel electrophoresis and UV spectrophotometry.

Diagrams



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Caption: Experimental workflow for co-transcriptional capping of mRNA.



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Caption: Role of the 5' cap in initiating mRNA translation.

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